8-Isopropyl-4H-benzo[1,4]oxazin-3-one
Description
8-Isopropyl-4H-benzo[1,4]oxazin-3-one is a heterocyclic compound featuring a benzoxazinone core with an isopropyl substituent at the 8-position.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
8-propan-2-yl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H13NO2/c1-7(2)8-4-3-5-9-11(8)14-6-10(13)12-9/h3-5,7H,6H2,1-2H3,(H,12,13) |
InChI Key |
ZMQQPRXOPLDBAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)NC(=O)CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
AC260584 (4-[3-(4-Butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one)
- Structural Differences: Substituents: Butylpiperidinylpropyl at 4-position, fluorine at 7-position.
- Pharmacological Profile :
- AC260584 is a selective muscarinic M1 receptor agonist, enhancing acetylcholine and dopamine release in the rat prefrontal cortex and hippocampus. It exhibits antipsychotic-like effects without inducing catalepsy, unlike haloperidol .
- The isopropyl group in the target compound may alter receptor binding kinetics or metabolic stability compared to AC260584’s piperidine-fluorine combination.
- Key Data: Property AC260584 8-Isopropyl Derivative Receptor Target Muscarinic M1 Undetermined (structural analogy) Catalepsy Induction No Not reported Bioactivity Antipsychotic, pro-cognitive Potential similar applications
5-Hydroxy-4H-benzo[1,4]oxazin-3-one Derivatives (β2-Adrenoceptor Agonists)
- Structural Differences :
- Substituents: Hydroxyl group at 5-position.
- Target Compound: Isopropyl at 8-position.
- The hydroxyl group facilitates hydrogen bonding with adrenoceptors, while the 8-isopropyl group in the target compound may confer lipophilicity and alter target specificity .
- Key Insight: Positional substituents (5-hydroxy vs. 8-isopropyl) dictate target receptor class (β2-adrenoceptors vs. muscarinic receptors).
4-Methyl-4H-benzo[1,4]oxazin-3-thione
- Structural Differences :
- Core Modification: Thione (C=S) at 3-position vs. ketone (C=O) in the target compound.
- Substituents: Methyl at 4-position.
- The isopropyl group in the target compound may improve membrane permeability due to increased hydrophobicity .
6-Bromo-8-Fluoro-4-Isopropyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Structural Differences: Substituents: Bromine at 6-position, fluorine at 8-position, isopropyl at 4-position.
- Bioavailability :
Data Tables
Table 1: Comparative Pharmacological Profiles
| Compound | Receptor Target | Key Activity | Catalepsy Risk |
|---|---|---|---|
| AC260584 | Muscarinic M1 | Antipsychotic, pro-cognitive | No |
| 5-Hydroxy Derivative | β2-Adrenoceptor | Bronchodilation | N/A |
| 8-Isopropyl-4H-benzo[1,4]oxazin-3-one | Undetermined | Hypothetical antipsychotic | Unknown |
Table 2: Physicochemical Properties
| Compound | LogP (Predicted) | Solubility | Bioavailability |
|---|---|---|---|
| AC260584 | ~3.5 | Moderate | High |
| 5-Hydroxy Derivative | ~1.8 | High | Moderate |
| 8-Isopropyl-4H-benzo[1,4]oxazin-3-one | ~2.9 | Low-Moderate | Unknown |
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